molecular formula C10H18INO2 B2943686 (R)-Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate CAS No. 1187932-69-9

(R)-Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

Cat. No. B2943686
CAS RN: 1187932-69-9
M. Wt: 311.163
InChI Key: DNUFVBGZKFHSDQ-QMMMGPOBSA-N
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Description

“®-Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1187932-69-9 . It has a molecular weight of 311.16 and a molecular formula of C10H18INO2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Boc-Protected 2-Benzylpyrrolidines

The compound is utilized in the direct synthesis of Boc-protected 2-benzylpyrrolidines through the addition to activated zinc, aryl halides, and a catalyst. This method allows trapping of the corresponding organozinc reagent (Massah, Ross, & Jackson, 2010).

Asymmetric Nitrile Anion Cyclization

The compound is involved in a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This approach yields chiral pyrrolidine with high yield and enantiomeric excess, demonstrating its applicability to both electronically neutral and rich substituted phenyl substrates (Chung et al., 2005).

Stereoselective Reduction of Perfluoroalkyl N-Boc-Pyrrolidyl Ketones

The compound is pivotal in the reduction process to obtain chiral (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This reduction occurs with excellent diastereoselectivities and yields, emphasizing its importance in the synthesis of chiral molecules (Funabiki et al., 2008).

Synthesis of Chiral Pyrrolidine Derivatives

The compound's structure and synthesis methods provide insights into the creation of chiral pyrrolidine derivatives with potential antithrombin activity. This showcases its role in synthesizing enantiomerically pure compounds on a gram scale using FAM-catalytic methodology (Ayan et al., 2013).

Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

It is used in a one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids, showcasing its utility in the efficient and innovative synthesis of complex organic compounds. This method leverages the HBr byproduct in the Hantzsch reaction to hydrolyze t-butyl esters in situ, providing a seamless and efficient synthetic route (Herath & Cosford, 2010).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

properties

IUPAC Name

tert-butyl (3R)-3-(iodomethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUFVBGZKFHSDQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

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